

An In-depth Technical Guide to Trichloroacetyl Isocyanate (CAS 3019-71-4)

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Compound of Interest

Compound Name: *Trichloroacetyl isocyanate*

Cat. No.: *B151557*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of **Trichloroacetyl isocyanate** (CAS 3019-71-4), a versatile and highly reactive reagent. The information is curated to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties

Trichloroacetyl isocyanate is a clear, colorless to pale yellow liquid with a pungent odor.^[1] It is a dense, combustible liquid that is sensitive to moisture.^{[2][3]} The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	3019-71-4	[4]
Molecular Formula	C ₃ Cl ₃ NO ₂	[4]
Molecular Weight	188.39 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	[1][3]
Density	1.581 g/mL at 25 °C	[5]
Boiling Point	80-85 °C at 20 mmHg	[5]
Melting Point	135-140 °C	[3]
Refractive Index	n _{20/D} 1.480	[5]
Flash Point	65 °C (149 °F)	
Solubility	Miscible with dichloromethane, ether, and tetrahydrofuran. Decomposes in water.	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Trichloroacetyl isocyanate**.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Trichloroacetyl isocyanate** is characterized by strong absorption bands corresponding to the isocyanate (-N=C=O) and carbonyl (C=O) functional groups. The characteristic asymmetric stretching vibration of the N=C=O group appears in the region of 2250-2285 cm⁻¹.[4]

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Assignment
~2270	-N=C=O asymmetric stretch
~1680	C=O stretch (trichloroacetyl group)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a derivatizing agent, the NMR spectra of its products are of great interest. The ¹³C NMR spectrum of **Trichloroacetyl isocyanate** itself is relatively simple.

¹³C NMR Spectral Data:

Chemical Shift (ppm)	Assignment
~165	C=O (carbonyl carbon)
~135	N=C=O (isocyanate carbon)
~90	-CCl ₃ (trichloromethyl carbon)

Note: Chemical shifts are approximate and can be influenced by the solvent and instrument parameters.

Reactivity and Applications

Trichloroacetyl isocyanate is a highly electrophilic molecule due to the presence of the electron-withdrawing trichloroacetyl group attached to the isocyanate functionality. This high reactivity makes it a valuable reagent in organic synthesis.

Reactions with Nucleophiles

The isocyanate group is highly susceptible to nucleophilic attack at the central carbon atom.^[6]

- With Alcohols and Phenols: It reacts rapidly with alcohols and phenols to form stable trichloroacetyl carbamates.^{[7][8]} This reaction is extensively used for the derivatization of

hydroxyl-containing compounds for NMR analysis.[7][9][10]

- With Amines: Primary and secondary amines react readily to yield the corresponding trichloroacetyl ureas.
- With Water: It reacts violently with water, hydrolyzing to form an unstable carbamic acid intermediate, which then decomposes to trichloroacetamide and carbon dioxide.[1][11] This moisture sensitivity necessitates handling under anhydrous conditions.[1][12]

Caption: Reaction of **Trichloroacetyl Isocyanate** with various nucleophiles.

Cycloaddition Reactions

Trichloroacetyl isocyanate participates in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β -lactams after reduction.[5] The high reactivity of the isocyanate group facilitates these transformations.

Experimental Protocols

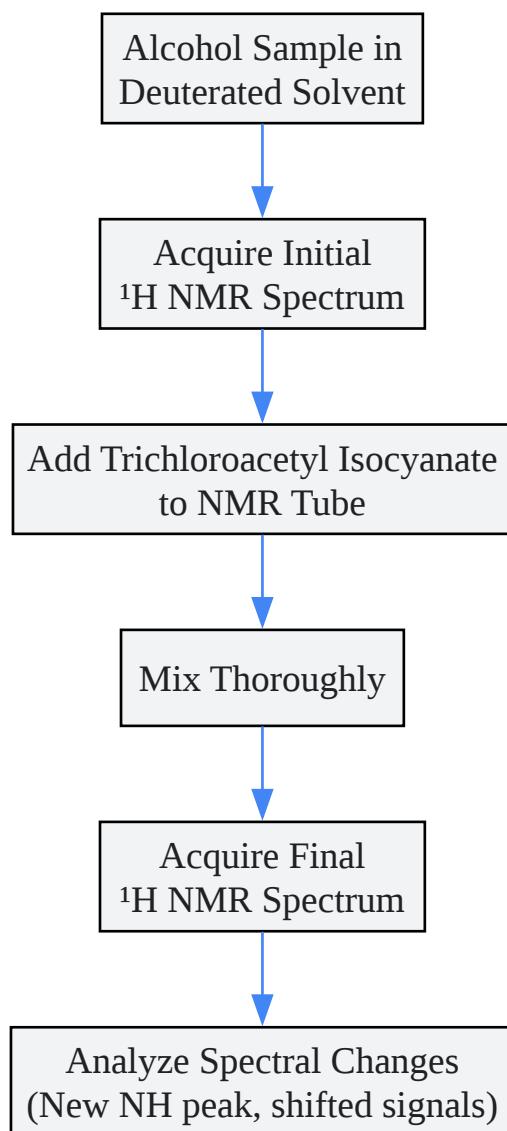
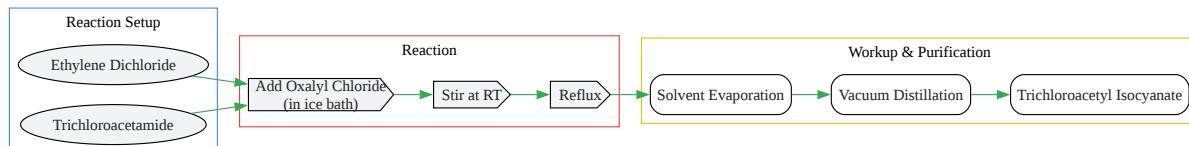
Synthesis of Trichloroacetyl Isocyanate

A general and convenient method for the preparation of acyl isocyanates involves the reaction of the corresponding primary amide with oxalyl chloride.[13]

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube, place trichloroacetamide and an inert solvent such as ethylene dichloride.
- Cool the mixture in an ice bath.
- Add oxalyl chloride to the stirred mixture.
- After the initial reaction, remove the ice bath and stir for an additional hour at room temperature.
- Heat the reaction mixture to reflux for several hours. Caution: This reaction evolves a significant amount of hydrogen chloride gas and must be performed in a well-ventilated fume hood.

- After cooling, remove the solvent under reduced pressure.
- Purify the resulting **Trichloroacetyl isocyanate** by distillation under reduced pressure.



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